molecular formula C5H3Br2NOS B596115 3,5-dibroMothiophene-2-carboxaMide CAS No. 111860-06-1

3,5-dibroMothiophene-2-carboxaMide

Cat. No. B596115
M. Wt: 284.953
InChI Key: DNTNPJIUEVMHHF-UHFFFAOYSA-N
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Description

3,5-dibroMothiophene-2-carboxaMide is a chemical compound with the molecular formula C5H3Br2NOS and a molecular weight of 284.96 . It is also known by other names such as 2-Thiophenecarboxamide, 3,5-dibromo- .


Molecular Structure Analysis

The molecular structure of 3,5-dibroMothiophene-2-carboxaMide can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . Further structural analysis can be performed through molecular docking calculations .


Physical And Chemical Properties Analysis

3,5-dibroMothiophene-2-carboxaMide has a molecular weight of 284.956 and a density of 2.2±0.1 g/cm3 . The boiling point is 307.3±42.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3,5-Dibromothiophene-2-carboxamide has been explored for its potential in the synthesis of thiophene derivatives. These derivatives are significant due to their inhibitory activity against poly(ADP-ribose)polymerase (PARP), which plays a role in DNA repair mechanisms. This inhibition can potentiate radiotherapy and chemotherapy in cancer treatment. The compound has been used in the synthesis of various thiophenecarboxamides and related compounds (Shinkwin, Whish, & Threadgill, 1999).

Molecular Transformations and Applications

  • Research has shown that lithiation of 2,5-dibromothiophene, a closely related compound, followed by silylation, yields derivatives like 3,5-dibromo-2-trimethylsilylthiophene. These transformations are key in further chemical synthesis and have implications for designing novel compounds (Lukevics et al., 2001).

Structural and Spectroscopic Studies

  • The structural and spectroscopic characteristics of thiophene derivatives, including those related to 3,5-dibromothiophene-2-carboxamide, have been extensively studied. These studies include crystal structure determination and analysis of molecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Prabhuswamy et al., 2016).

Biomedical Research

  • In the context of biomedical research, derivatives of thiophene, including those related to 3,5-dibromothiophene-2-carboxamide, have been synthesized and evaluated for their antitubercular activity. This research provides insights into the potential therapeutic applications of these compounds in treating tuberculosis and other bacterial infections (Amini, Navidpour, & Shafiee, 2008).

Safety And Hazards

The safety data sheet for a related compound, 3,5-Dibromothiophene-2-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 3,5-dibroMothiophene-2-carboxaMide are not available, research on thiophene derivatives is ongoing due to their wide range of applications in agrochemical and pharmaceutical fields . The presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry, suggests potential for further functionalization .

properties

CAS RN

111860-06-1

Product Name

3,5-dibroMothiophene-2-carboxaMide

Molecular Formula

C5H3Br2NOS

Molecular Weight

284.953

IUPAC Name

3,5-dibromothiophene-2-carboxamide

InChI

InChI=1S/C5H3Br2NOS/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H2,8,9)

InChI Key

DNTNPJIUEVMHHF-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1Br)C(=O)N)Br

synonyms

3,5-dibroMothiophene-2-carboxaMide

Origin of Product

United States

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